molecular formula C9H10O3 B1582715 1-(2-Hydroxy-6-methoxyphenyl)ethanone CAS No. 703-23-1

1-(2-Hydroxy-6-methoxyphenyl)ethanone

Cat. No.: B1582715
CAS No.: 703-23-1
M. Wt: 166.17 g/mol
InChI Key: UENLHUMCIOWYQN-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-6-methoxyphenyl)ethanone, also known as 2-Hydroxy-6-methoxyacetophenone, is an organic compound with the molecular formula C9H10O3 and a molecular weight of 166.1739 g/mol . This compound is characterized by the presence of a hydroxy group and a methoxy group attached to a phenyl ring, along with an ethanone group.

Preparation Methods

The synthesis of 1-(2-Hydroxy-6-methoxyphenyl)ethanone can be achieved through various methods. One common synthetic route involves the reaction of 2-hydroxy-6-methoxybenzaldehyde with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions, leading to the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Hydroxy-6-methoxyphenyl)ethanone undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Hydroxy-6-methoxyphenyl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, such as antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-6-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The hydroxy and methoxy groups play a crucial role in stabilizing the radical intermediates formed during these reactions .

Comparison with Similar Compounds

1-(2-Hydroxy-6-methoxyphenyl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(2-hydroxy-6-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6(10)9-7(11)4-3-5-8(9)12-2/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENLHUMCIOWYQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80220567
Record name 1-(2-Hydroxy-6-methoxyphenyl)ethan-1-one
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

703-23-1
Record name 1-(2-Hydroxy-6-methoxyphenyl)ethanone
Source CAS Common Chemistry
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Record name 1-(2-Hydroxy-6-methoxyphenyl)ethan-1-one
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Record name 1-(2-Hydroxy-6-methoxyphenyl)ethan-1-one
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Record name 1-(2-hydroxy-6-methoxyphenyl)ethan-1-one
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Record name 1-(2-HYDROXY-6-METHOXYPHENYL)ETHAN-1-ONE
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Synthesis routes and methods

Procedure details

A mixture of 25 mmoles of 2,6-dihydroxy acetophenone, 26 mmoles of methyl sulphate, 75 mmoles of K2CO3 and 60 ml of acetone are heated to reflux for 12 hours. Then the reaction medium is cooled, the mineral matter is separated by filtration and rinsed with dichloromethane. After evaporation of the organic phase and flash chromatography, the expected product is obtained in a practically quantitave way (mp =55° C).
Quantity
25 mmol
Type
reactant
Reaction Step One
Quantity
26 mmol
Type
reactant
Reaction Step One
Name
Quantity
75 mmol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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